molecular formula C16H12F2N6O3 B10973430 5-cyclopropyl-7-(difluoromethyl)-N-(5-nitropyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-cyclopropyl-7-(difluoromethyl)-N-(5-nitropyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10973430
M. Wt: 374.30 g/mol
InChI Key: HBWOCQPEUASUCU-UHFFFAOYSA-N
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Description

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(5-NITRO-2-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclopropyl group, a difluoromethyl group, and a nitro-pyridyl group

Preparation Methods

The synthesis of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(5-NITRO-2-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the cyclopropyl and difluoromethyl groups, and finally the attachment of the nitro-pyridyl group. The reaction conditions often involve the use of strong bases, high temperatures, and specific catalysts to achieve the desired product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The difluoromethyl group can be oxidized to a carboxylic acid.

    Substitution: The pyridyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(5-NITRO-2-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as an enzyme inhibitor.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and difluoromethyl groups play a crucial role in binding to these targets, while the nitro-pyridyl group enhances the compound’s reactivity and stability. The pathways involved in its mechanism of action are complex and depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(5-NITRO-2-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE include:

Properties

Molecular Formula

C16H12F2N6O3

Molecular Weight

374.30 g/mol

IUPAC Name

5-cyclopropyl-7-(difluoromethyl)-N-(5-nitropyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C16H12F2N6O3/c17-14(18)12-5-11(8-1-2-8)21-15-10(7-20-23(12)15)16(25)22-13-4-3-9(6-19-13)24(26)27/h3-8,14H,1-2H2,(H,19,22,25)

InChI Key

HBWOCQPEUASUCU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=NC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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